Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
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Overview
Description
Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolotriazine family. This compound is characterized by a pyrrole ring fused to a triazine ring, forming a unique bicyclic structure.
Preparation Methods
The synthesis of methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be achieved through various synthetic routes. Some of the common methods include:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to form the pyrrolotriazine structure.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, which undergo cyclization to yield the target compound.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the pyrrolotriazine ring system.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Chemical Reactions Analysis
Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrrolotriazine derivatives .
Scientific Research Applications
Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of kinase inhibitors, which are important in cancer therapy.
Antiviral Agents: It is a key structural component in antiviral drugs such as remdesivir, which has been used to treat COVID-19.
Biological Research: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Industrial Applications: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate involves its interaction with specific molecular targets. For example, in the case of kinase inhibitors, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparison with Similar Compounds
Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit different biological activities compared to pyrrolotriazines.
Triazine Derivatives: These compounds have a triazine ring but lack the fused pyrrole ring, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H10N4O2 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate |
InChI |
InChI=1S/C9H10N4O2/c1-5-11-8(10)7-3-6(9(14)15-2)4-13(7)12-5/h3-4H,1-2H3,(H2,10,11,12) |
InChI Key |
MUVOSDMPEXRABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C2C(=N1)N)C(=O)OC |
Origin of Product |
United States |
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